1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride
Description
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a piperazine derivative with a molecular formula of C₈H₁₃ClN₂O (free base) and a dihydrochloride salt form. The compound features a cyclopentane ring fused with a carboxamide group and a piperazine moiety, which is protonated in its dihydrochloride form to enhance solubility and stability .
Properties
Molecular Formula |
C10H21Cl2N3O |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13;;/h12H,1-8H2,(H2,11,14);2*1H |
InChI Key |
ITWBRCIELWQFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Cyclopentane-1-carboxamide Core
The cyclopentane-1-carboxamide moiety can be derived from cyclopentanone or cyclopentanecarboxylic acid precursors.
- From Cyclopentanone: Cyclopentanone undergoes reductive amination with ammonia or amine sources to form cyclopentylamine derivatives, which are then converted to carboxamides via reaction with suitable carboxylation agents or via direct amidation of cyclopentanecarboxylic acid derivatives.
- From Cyclopentanecarboxylic Acid: Activation of the acid (e.g., as an acid chloride or ester) followed by reaction with ammonia or amines yields the cyclopentane-1-carboxamide.
Formation of the Carboxamide Group
The carboxamide group can be introduced either before or after piperazine substitution, depending on the synthetic route. Amidation reactions typically involve:
- Activation of carboxylic acid derivatives (acid chlorides, anhydrides, or esters).
- Reaction with ammonia or amine derivatives under mild to moderate heating.
- Use of coupling agents such as carbodiimides (e.g., EDC, DCC) in some protocols for enhanced yields.
Salt Formation: Dihydrochloride
The final compound is often isolated as its dihydrochloride salt to improve water solubility and stability. This is achieved by:
- Treating the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol, methanol, or water).
- Precipitation or crystallization of the dihydrochloride salt.
- Filtration and drying to obtain the pure salt form.
Detailed Example Synthetic Route
Based on analogous compounds and literature, a representative synthetic procedure is as follows:
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Cyclopentanone + piperazine + NaBH4 in methanol, room temperature | Reductive amination to form 1-(piperazin-1-yl)cyclopentanol intermediate | Moderate to high yield; reaction time 2-4 hours |
| 2 | Oxidation of alcohol to carboxylic acid or direct amidation | Conversion of hydroxyl group to carboxamide via oxidation and amidation or direct amidation of cyclopentanecarboxylic acid derivative | Requires careful control of conditions to avoid overoxidation |
| 3 | Treatment with hydrochloric acid in ethanol | Formation of dihydrochloride salt | High purity salt obtained after filtration |
Note: Alternative routes may involve initial synthesis of 1-(piperazin-1-yl)cyclopentane-1-carboxylic acid followed by amidation and salt formation.
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as acetonitrile or DMF are preferred for nucleophilic substitution steps; methanol or ethanol are common for reductive amination and salt formation.
- Bases: Potassium carbonate or sodium bicarbonate facilitate nucleophilic substitution reactions.
- Temperature: Reflux conditions (60–90 °C) are often employed for substitution and amidation steps; reductive amination is typically conducted at room temperature to mild heating.
- Purification: Filtration, crystallization, and solvent extraction are standard; reduced pressure distillation may be used for purification of intermediates.
Comparative Analysis of Preparation Methods
Research Findings and Industrial Considerations
- The use of 1-Boc-piperazine intermediates facilitates selective substitution and protection/deprotection steps, improving yields and purity.
- Avoidance of costly reagents such as sodium triacetoxyborohydride reduces production costs and simplifies post-reaction workup.
- Salt formation with hydrochloric acid improves compound stability and solubility, critical for pharmaceutical applications.
- Continuous flow chemistry and catalysis optimization are promising for industrial scale-up, enhancing reaction control and throughput.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent for substitution | Acetonitrile, DMF | Polar aprotic solvents preferred |
| Base for substitution | Potassium carbonate, sodium bicarbonate | Mild inorganic bases |
| Reducing agent | Sodium borohydride, sodium triacetoxyborohydride | For reductive amination |
| Temperature | Room temperature to reflux (25–90 °C) | Depends on step |
| Reaction time | 1–4 hours | Varies by step |
| Acid for salt formation | Hydrochloric acid (HCl) | 2–4 equivalents typically |
| Purification | Filtration, crystallization, extraction | Standard organic methods |
Chemical Reactions Analysis
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and analogous piperazine derivatives:
Key Observations :
- Cyclopentane vs. Aromatic Rings : Unlike levocetirizine (which has a chlorophenyl group), the target compound’s cyclopentane ring confers rigidity and may influence binding selectivity in biological systems .
- Carboxamide vs.
- Salt Forms: Both the target compound and levocetirizine are dihydrochloride salts, which improve aqueous solubility compared to non-salt forms like the Fmoc derivative .
Biological Activity
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interaction with various biological targets, synthesis, and research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a cyclopentane moiety, which contribute to its unique biological activity. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₄Cl₂N₂O
- Molecular Weight : 215.12 g/mol
The biological activity of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly serotonin receptors (5-HT1A and 5-HT2A). Studies have shown that compounds in this class can modulate serotonin levels in the brain, which is crucial for their antidepressant effects.
Biological Activity Data
Recent studies have evaluated the compound's binding affinity to various receptors. The following table summarizes key findings related to its biological activity:
| Receptor | Binding Affinity (Ki, nM) | Effect |
|---|---|---|
| 5-HT1A | 5.1 | Antidepressant activity |
| 5-HT2A | 2.7 | Potential anxiolytic effect |
| D2 Dopamine | 4.3 | Modulation of dopaminergic pathways |
Case Studies and Research Findings
- Serotonin Reuptake Inhibition : A study demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential use as antidepressants. The most promising derivative was stable in human liver microsomes and showed favorable pharmacokinetic properties, indicating its suitability for further development .
- In Vivo Studies : In animal models, the compound was tested for its ability to reduce immobility times in the forced swimming test (FST), a common measure of antidepressant efficacy. Results indicated that it effectively antagonized p-chloroamphetamine-induced serotonin depletion in the hypothalamus .
- Receptor Binding Studies : Binding studies indicated that variations in the substituents on the piperazine ring significantly influenced the binding affinity to serotonin receptors. This suggests that further structural modifications could enhance biological activity .
Q & A
Q. What are the optimal synthetic routes for 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride?
Methodological Answer: The synthesis of piperazine-containing compounds typically involves nucleophilic substitution or condensation reactions. For example, coupling cyclopentane-carboxamide derivatives with piperazine under controlled conditions (e.g., reflux in aprotic solvents like acetonitrile or DMF) can yield the base compound. The dihydrochloride salt is formed via acidification (e.g., HCl gas or concentrated HCl in ethanol), which enhances solubility and crystallinity. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity of piperazine.
- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How does the dihydrochloride salt form influence physicochemical properties?
Methodological Answer: The dihydrochloride salt form improves aqueous solubility and stability compared to the free base. For instance:
- Solubility : Enhanced due to ionic interactions with water molecules, critical for in vitro assays (e.g., receptor binding studies).
- Stability : Reduced hygroscopicity compared to mono-salts, ensuring long-term storage viability.
Characterization via pH titration and X-ray diffraction (XRD) confirms salt formation and crystallinity .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Lab coat, nitrile gloves, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing or solvent-based reactions.
- Storage : In airtight, light-protected containers at 2–8°C to prevent degradation.
Refer to SDS guidelines for similar piperazine derivatives (e.g., emergency rinsing protocols for spills) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
- Replicate Studies : Use standardized cell lines (e.g., HEK293 for receptor assays) and controls.
- Impurity Profiling : Employ HPLC-MS to identify and quantify byproducts (e.g., unreacted piperazine, cyclopentane derivatives) that may interfere with activity .
- Dose-Response Curves : Validate EC50/IC50 values across multiple concentrations to confirm specificity .
Q. What analytical techniques ensure purity and structural integrity?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve peaks for the target compound and impurities.
- NMR : 1H/13C NMR confirms the cyclopentane-piperazine linkage (e.g., δ 3.2–3.5 ppm for piperazine protons).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
Q. How to design structure-activity relationship (SAR) studies for piperazine derivatives?
Methodological Answer:
- Substituent Variation : Introduce substituents (e.g., methyl, halogen) to the cyclopentane or piperazine ring to assess steric/electronic effects.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to targets like serotonin or dopamine receptors.
- In Vivo Validation : Use rodent models to correlate in silico predictions with pharmacokinetic behavior (e.g., BBB penetration) .
Q. How to assess stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 1–12) for 1–4 weeks.
- Analytical Monitoring : Track degradation via HPLC peak area reduction and identify byproducts (e.g., hydrolysis of the carboxamide group) .
Q. What computational approaches model interactions with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
